N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
Description
N-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a synthetic small molecule characterized by a thiophene sulfonamide core linked to a substituted ethylamine chain. The ethyl chain features a dimethylamino group and a 1-methylindol-3-yl moiety. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related compounds to infer properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-13-9-10-18(24-13)25(22,23)19-11-17(20(2)3)15-12-21(4)16-8-6-5-7-14(15)16/h5-10,12,17,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYIKQKEMUUFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide, also known by its CAS number 1421372-67-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, receptor interactions, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a sulfonamide group, which is often associated with various pharmacological activities. The presence of the dimethylamino and indole moieties contributes to its potential therapeutic effects.
1. Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The following table summarizes key findings related to its anti-inflammatory activity:
These results indicate that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory mediators such as COX-2 and iNOS.
2. Receptor Interactions
The compound has shown promising activity as a selective agonist for serotonin receptors, particularly the 5-HT(1F) receptor, which is implicated in migraine treatment:
- Binding Affinity : It exhibits high binding affinity and selectivity for the 5-HT(1F) receptor over other serotonergic receptors, suggesting its potential use in treating migraine-related conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-donating groups like dimethylamino enhances its binding affinity and selectivity towards specific receptors. Additionally, modifications on the indole ring can significantly influence its pharmacological profile.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Migraine Treatment : A study demonstrated that compounds similar to this compound effectively reduced neurogenic inflammation in models of migraine .
- Analgesic Properties : In vivo studies indicated that the compound exhibited potent analgesic properties alongside its anti-inflammatory effects, making it a candidate for further development as a dual-action therapeutic agent .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights critical structural and functional similarities and differences between the target compound and its analogs:
Structural and Functional Insights
Core Heterocycle Variations :
- The target compound and 5-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide share a thiophene sulfonamide core, which contrasts with osimertinib’s pyrimidine backbone . Thiophene sulfonamides are often associated with improved metabolic stability compared to aromatic amines .
- Osimertinib ’s pyrimidine core facilitates binding to EGFR kinase domains, a feature absent in thiophene-based analogs .
Substituent Effects: The dimethylaminoethyl group is conserved in the target compound, osimertinib, and TRC-D474695. This group enhances solubility and may mediate interactions with charged residues in biological targets . The 1-methylindol-3-yl moiety in the target compound and osimertinib is critical for hydrophobic interactions, particularly in kinase inhibition .
TRC-D474695’s activity in neurological disorders (e.g., Alzheimer’s) highlights the versatility of indole-sulfonamide hybrids in diverse therapeutic areas .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves coupling the indole and thiophene-sulfonamide moieties under basic conditions. For example, sulfonamide formation may use 5-methylthiophene-2-sulfonyl chloride reacted with a pre-synthesized indole-ethylamine intermediate. A base like triethylamine or pyridine is critical to neutralize HCl byproducts . Solvent systems such as THF/H₂O mixtures (5:1 ratio) have been reported for analogous indole-based reactions, with oxidizing agents like NaIO₄ facilitating specific intermediates .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while ¹H/¹³C NMR spectroscopy resolves the dimethylamino, indole, and thiophene substituents. For example, the indole NH proton typically appears as a singlet near δ 10–11 ppm. Orthogonal methods like HPLC (with UV/vis detection) are recommended for purity assessment, particularly to detect impurities such as residual sulfonyl chloride or dealkylated byproducts .
Q. How can researchers optimize reaction yields during sulfonamide bond formation?
- Methodological Answer : Yield optimization requires controlled stoichiometry (e.g., 1.1–1.3 equivalents of sulfonyl chloride) and inert atmospheres to prevent amine oxidation. Reaction monitoring via TLC or in-situ FTIR can identify incomplete coupling. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (e.g., using ethanol/water) improves purity .
Advanced Research Questions
Q. What strategies resolve conflicting bioactivity data for this compound across different assay conditions?
- Methodological Answer : Contradictory results may arise from assay-specific factors (e.g., pH, solvent polarity, or cell-line variability). To address this:
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Validate target engagement via knock-out models or competitive binding studies with known inhibitors .
Q. How does the dimethylamino-indole moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : The dimethylamino group enhances solubility via protonation at physiological pH, while the indole ring contributes to π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors). Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding modes, and logP measurements (via shake-flask/HPLC) quantify lipophilicity adjustments caused by methyl substitutions on the thiophene ring .
Q. What are the critical considerations for designing SAR studies on this sulfonamide derivative?
- Methodological Answer : Focus on modular modifications:
- Indole substitution : Replace 1-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on receptor binding.
- Thiophene ring : Introduce halogens (e.g., Cl, F) at the 5-methyl position to evaluate electronic effects on sulfonamide acidity.
- Dimethylamino group : Compare with tertiary amines (e.g., pyrrolidino) to study pH-dependent membrane permeability.
Validate hypotheses using in vitro ADMET assays (e.g., Caco-2 for permeability, microsomal stability tests) .
Q. How can researchers mitigate batch-to-batch variability in impurity profiles during scale-up?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Identify critical process parameters (CPPs) like reaction temperature and stirring rate via DoE (Design of Experiments).
- Monitor impurities (e.g., des-methyl analogs) using UPLC-MS/MS with charged aerosol detection (CAD) for non-UV-active species.
- Establish acceptance criteria for genotoxic impurities (e.g., sulfonyl chloride residuals ≤10 ppm) per ICH guidelines .
Data Contradiction Analysis
Q. Why might this compound exhibit opposing effects in enzymatic vs. cell-based assays?
- Methodological Answer : Enzymatic assays (e.g., purified kinase targets) may lack cellular context, such as efflux pumps or metabolizing enzymes. For example, the compound’s dimethylamino group could be susceptible to N-oxidation by CYP450s in cells, reducing active concentrations. Conduct metabolite profiling (LC-HRMS) and use specific inhibitors (e.g., ketoconazole for CYP3A4) to clarify discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
